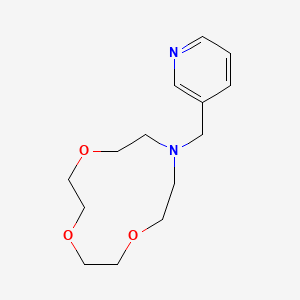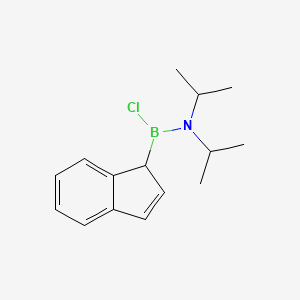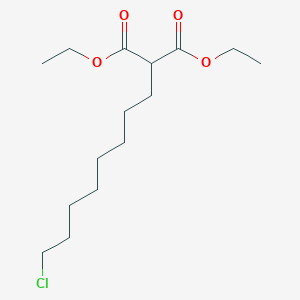
Diethyl (8-chlorooctyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (8-chlorooctyl)propanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of a propanedioate group substituted with an 8-chlorooctyl chain. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (8-chlorooctyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with 8-chlorooctyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. The enolate ion then undergoes nucleophilic substitution with 8-chlorooctyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (8-chlorooctyl)propanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the 8-chlorooctyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used as a base for the formation of the enolate ion.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for the reduction of esters.
Major Products Formed
Nucleophilic Substitution: The major product is the substituted malonate ester.
Hydrolysis: The major products are the corresponding carboxylic acids.
Reduction: The major products are the corresponding alcohols.
Applications De Recherche Scientifique
Diethyl (8-chlorooctyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of Diethyl (8-chlorooctyl)propanedioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. It can also interact with receptors on cell surfaces, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A similar compound with a shorter alkyl chain.
Diethyl 2-chloro-2-(8-chlorooctyl)propanedioate: A closely related compound with an additional chlorine atom on the propanedioate group.
Uniqueness
Diethyl (8-chlorooctyl)propanedioate is unique due to the presence of the 8-chlorooctyl chain, which imparts specific reactivity and properties to the compound. This makes it suitable for applications where longer alkyl chains are required for specific interactions or properties .
Propriétés
Numéro CAS |
650598-39-3 |
|---|---|
Formule moléculaire |
C15H27ClO4 |
Poids moléculaire |
306.82 g/mol |
Nom IUPAC |
diethyl 2-(8-chlorooctyl)propanedioate |
InChI |
InChI=1S/C15H27ClO4/c1-3-19-14(17)13(15(18)20-4-2)11-9-7-5-6-8-10-12-16/h13H,3-12H2,1-2H3 |
Clé InChI |
OWSJBTRLNXLUGR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCCCCCCl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
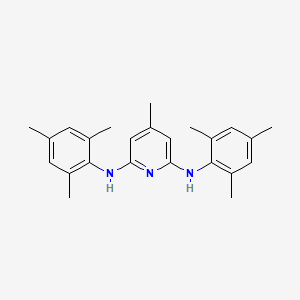
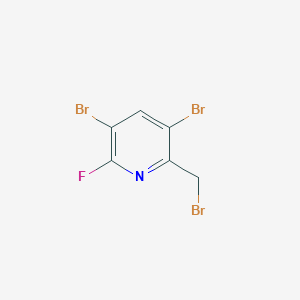
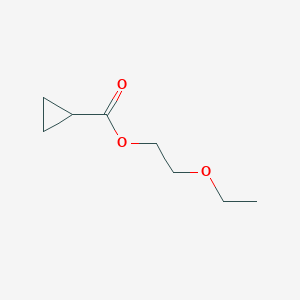
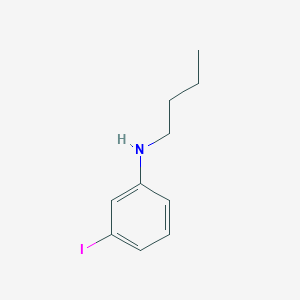
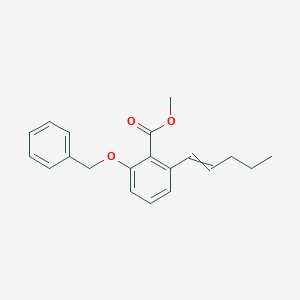
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)

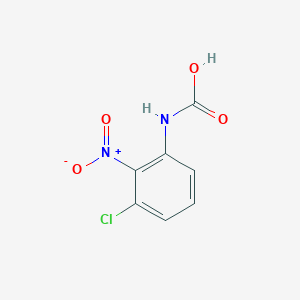
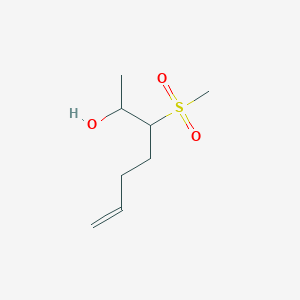
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
